N-[(5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)(phenyl)methyl]-N-[(4-methylphenyl)sulfonyl]glycine
Description
This compound is a glycine derivative featuring dual [(4-methylphenyl)sulfonyl] (tosyl) groups and a brominated aromatic core. Its structure includes:
- 5-bromo substituent on the central phenyl ring, enhancing electrophilic reactivity.
- Phenylmethyl moiety, which may influence lipophilicity and target binding affinity.
Properties
Molecular Formula |
C29H27BrN2O6S2 |
|---|---|
Molecular Weight |
643.6 g/mol |
IUPAC Name |
2-[[[5-bromo-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]-(4-methylphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C29H27BrN2O6S2/c1-20-8-13-24(14-9-20)39(35,36)31-27-17-12-23(30)18-26(27)29(22-6-4-3-5-7-22)32(19-28(33)34)40(37,38)25-15-10-21(2)11-16-25/h3-18,29,31H,19H2,1-2H3,(H,33,34) |
InChI Key |
ASQFROFGVAJDNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C(C3=CC=CC=C3)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(N-{5-BROMO-2-(4-METHYLBENZENESULFONAMIDO)PHENYLMETHYL}4-METHYLBENZENESULFONAMIDO)ACETIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of aromatic rings and sulfonamide groups makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows chemists to modify it for various applications, including the creation of novel pharmaceuticals.
- Reactivity Studies : The sulfonamide functionality enables the study of reaction mechanisms involving electrophilic aromatic substitution and nucleophilic attacks, providing insights into the reactivity of similar compounds .
Biology
- Biochemical Studies : The compound's ability to interact with biological molecules makes it suitable for biochemical studies. Its sulfonamide groups can inhibit enzymes by mimicking substrate structures, thus providing a platform for drug design against various diseases .
- Antimicrobial Activity : Similar compounds have been documented for their antimicrobial properties. The sulfonamide moiety is particularly known for its effectiveness against bacterial infections, suggesting that this compound may exhibit similar activity .
Case Study 1: Antimicrobial Properties
Research has indicated that sulfonamide derivatives exhibit significant antibacterial activity. A study demonstrated that compounds with similar structures effectively inhibited bacterial growth, suggesting that N-[(5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)(phenyl)methyl]-N-[(4-methylphenyl)sulfonyl]glycine could be explored as a potential antimicrobial agent .
Case Study 2: Drug Development
In drug development, the compound's ability to serve as a scaffold for creating new drugs has been highlighted. For instance, modifications to the sulfonamide moiety could lead to enhanced efficacy and selectivity against specific targets in disease pathways .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex molecule synthesis; reactivity studies |
| Biology | Biochemical studies; potential antimicrobial agent; enzyme inhibition |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide groups can form strong interactions with proteins, potentially inhibiting their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, affecting biological pathways .
Comparison with Similar Compounds
Structural Analogs with Sulfonamide-Glycine Backbones
The following compounds share the N-sulfonylglycine framework but differ in substituents and functional groups:
Key Observations:
- Bromine vs. Chlorine: The bromine atom in the target compound increases molecular weight and lipophilicity compared to the chloro analog (361.82 vs.
- Phenylmethyl Group : Unique to the target compound, this moiety may improve binding to hydrophobic enzyme pockets, a feature absent in simpler analogs like .
- Oxazol Ring Addition : ’s compound introduces a heterocyclic ring, increasing structural rigidity and possibly altering target specificity compared to flexible glycine derivatives .
Efficiency Comparison:
- The target compound’s synthesis is more complex (lower yields expected) due to bromination and dual sulfonylation steps, whereas chloro and non-brominated analogs are more straightforward .
Physicochemical and Spectroscopic Data
- Melting Points : Brominated compounds (e.g., ’s N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide) exhibit higher melting points (~200–220°C) due to increased molecular symmetry and halogen bonding .
- Solubility: Chloro analogs (e.g., ) show better solubility in polar solvents (e.g., ethanol) compared to brominated derivatives, which favor DMSO or DMF .
- Spectroscopy :
Biological Activity
N-[(5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)(phenyl)methyl]-N-[(4-methylphenyl)sulfonyl]glycine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHBrNOS |
| Molecular Weight | 455.43 g/mol |
Biological Activity Overview
The biological activity of this compound is attributed to its structural features, particularly the brominated aromatic ring and sulfonamide groups, which are known to enhance pharmacological properties.
- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit various enzymes, including carbonic anhydrase and certain proteases. This inhibition can lead to therapeutic effects in conditions such as hypertension and cancer .
- Receptor Modulation : The compound may interact with specific G protein-coupled receptors (GPCRs), influencing signal transduction pathways critical for cellular responses .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antimicrobial Activity : A study demonstrated that derivatives of sulfonamide compounds exhibit significant antimicrobial properties against a range of bacterial strains, suggesting that this compound may also possess similar effects .
- Anticancer Properties : Research indicated that compounds with similar structural motifs showed promising anticancer activity through apoptosis induction in cancer cell lines, highlighting the potential of this compound as an anticancer agent .
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits carbonic anhydrase |
Synthesis and Characterization
The synthesis typically involves multi-step organic reactions, starting with the bromination of an aromatic precursor followed by the introduction of sulfonamide groups through nucleophilic substitution reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound, and how can purity be validated?
Answer: Synthesis typically involves multi-step reactions, including sulfonamide bond formation and glycine coupling. For example:
- Coupling agents : HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) in acetonitrile (MeCN) with triethylamine (TEA) as a base facilitates amide bond formation .
- Purification : Use column chromatography followed by recrystallization. Validate purity via ¹H NMR (e.g., confirming sulfonamide NH peaks at δ 7.8–8.2 ppm) and mass spectrometry (e.g., molecular ion matching calculated m/z) .
Q. How can researchers characterize the compound’s solubility and stability for in vitro assays?
Answer:
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy to detect aggregation .
- Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4°C–40°C), monitored via HPLC to quantify degradation products .
Q. What preliminary assays are recommended to screen biological activity?
Answer:
- Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme inhibition : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric assays .
Advanced Research Questions
Q. How can structural modifications enhance target specificity or reduce off-target effects?
Answer:
- Rational design : Replace the 5-bromo group with electron-withdrawing groups (e.g., nitro) to modulate electronic properties and binding affinity. Use computational docking (e.g., AutoDock Vina) to predict interactions with target proteins .
- Bioisosteric replacement : Substitute the 4-methylphenylsulfonyl group with heterocyclic sulfonamides (e.g., thiophene) to improve solubility and reduce metabolic instability .
Q. How do conflicting data on biological activity between in vitro and in vivo models arise, and how can they be resolved?
Answer:
- Pharmacokinetic factors : Poor oral bioavailability (common with sulfonamides) may explain in vitro-in vivo discrepancies. Perform ADME studies :
- Experimental design : Ensure in vivo studies use optimized dosing regimens (e.g., intraperitoneal vs. oral) and include positive controls (e.g., known sulfonamide drugs) .
Q. What advanced techniques elucidate the compound’s environmental fate and ecotoxicological risks?
Answer:
- Environmental persistence : Conduct OECD 301 biodegradation tests under aerobic/anaerobic conditions .
- Bioaccumulation : Measure logP (octanol-water partition coefficient) experimentally or via computational tools (e.g., EPI Suite) to predict bioaccumulation potential .
- Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .
Methodological Notes
- Contradictions in synthesis protocols : and highlight divergent yields when using HBTU vs. EDC/NHS coupling agents. Validate efficiency via reaction monitoring (TLC) and scale-up reproducibility .
- Data interpretation : Cross-reference NMR shifts with databases (e.g., SDBS) to confirm structural assignments, especially for overlapping aromatic proton signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
